molecular formula C10H14OS B2464820 1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one CAS No. 84702-96-5

1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one

Cat. No. B2464820
CAS RN: 84702-96-5
M. Wt: 182.28
InChI Key: OARPIKYRAJLSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one” is a chemical compound with the molecular formula C10H14OS . It has a molecular weight of 182.28 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one” consists of a thiophene ring attached to an ethanone group . The thiophene ring is substituted at the 5-position with a 2-methylpropyl group .

Scientific Research Applications

Anti-Inflammatory Agent

Thiophene derivatives, such as 1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one, have been reported to possess anti-inflammatory properties . They can be used to develop new drugs for treating conditions caused by inflammation.

Anti-Psychotic Medication

Thiophene-based compounds have also been found to have anti-psychotic effects . They can potentially be used in the treatment of various psychiatric disorders.

Anti-Arrhythmic Medication

These compounds have been reported to have anti-arrhythmic properties . They could be used in the development of drugs for treating heart rhythm disorders.

Anti-Anxiety Medication

Thiophene derivatives can also act as anti-anxiety agents . They could be used to create new medications for anxiety disorders.

Anti-Fungal Medication

Thiophene-based compounds have been found to have anti-fungal properties . They could be used in the development of new anti-fungal drugs.

Antioxidant

These compounds have been reported to have antioxidant properties . They could be used in the development of drugs or supplements with antioxidant effects.

Estrogen Receptor Modulating

Thiophene derivatives can act as estrogen receptor modulators . They could be used in the development of drugs for conditions related to estrogen receptors.

Anti-Cancer Medication

Thiophene-based compounds have been found to have anti-cancer properties . They could be used in the development of new anti-cancer drugs.

properties

IUPAC Name

1-[5-(2-methylpropyl)thiophen-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-7(2)6-9-4-5-10(12-9)8(3)11/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARPIKYRAJLSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(S1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one

Synthesis routes and methods

Procedure details

To a solution of 5-isobutyl-thiophene-2-carboxylic acid (550 mg, 2.99 mmol) in diethyl ether (20 mL), a solution of methyl lithium (3.75 mL, 1.6 M in diethyl ether) is slowly added at rt. The reaction mixture is stirred at rt for 1 h before it is carefully washed twice with water, dried over MgSO4, filtered and evaporated to give the title compound (336 mg) as a slightly yellow oil, LC-MS: tR=0.91 min, [M+1]+=183.07.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
3.75 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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